molecular formula C14H14Cl2N4OS B6962841 [4-(2,5-Dichlorophenyl)-2-methylpiperazin-1-yl]-(thiadiazol-5-yl)methanone

[4-(2,5-Dichlorophenyl)-2-methylpiperazin-1-yl]-(thiadiazol-5-yl)methanone

Cat. No.: B6962841
M. Wt: 357.3 g/mol
InChI Key: AYJKQQJISVWEJU-UHFFFAOYSA-N
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Description

[4-(2,5-Dichlorophenyl)-2-methylpiperazin-1-yl]-(thiadiazol-5-yl)methanone is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a dichlorophenyl group and a thiadiazole moiety, making it a subject of study for its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(2,5-Dichlorophenyl)-2-methylpiperazin-1-yl]-(thiadiazol-5-yl)methanone typically involves multiple steps, starting with the preparation of the piperazine ring and the thiadiazole moiety. The reaction conditions often require specific reagents and catalysts to ensure the correct formation of the desired product. For instance, the piperazine ring can be synthesized through a cyclization reaction involving appropriate amines and halogenated compounds. The thiadiazole moiety is usually introduced through a cyclization reaction involving thiosemicarbazide and carbon disulfide under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This often includes the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reaction time. Additionally, purification steps such as recrystallization and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

[4-(2,5-Dichlorophenyl)-2-methylpiperazin-1-yl]-(thiadiazol-5-yl)methanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group, where halogen atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, [4-(2,5-Dichlorophenyl)-2-methylpiperazin-1-yl]-(thiadiazol-5-yl)methanone is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds with desired properties.

Biology

Biologically, this compound has shown potential in various assays, indicating possible applications in drug discovery and development. Its interactions with biological targets are of particular interest for understanding its mechanism of action and therapeutic potential.

Medicine

In medicine, this compound is being investigated for its potential as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for the treatment of certain diseases, although further research is needed to fully understand its efficacy and safety.

Industry

Industrially, this compound can be used in the development of new materials and chemical processes. Its unique properties may contribute to the creation of advanced materials with specific functionalities, such as improved stability or reactivity.

Mechanism of Action

The mechanism of action of [4-(2,5-Dichlorophenyl)-2-methylpiperazin-1-yl]-(thiadiazol-5-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to [4-(2,5-Dichlorophenyl)-2-methylpiperazin-1-yl]-(thiadiazol-5-yl)methanone include other piperazine derivatives and thiadiazole-containing compounds. Examples include:

  • [4-(2,5-Dichlorophenyl)-2-methylpiperazin-1-yl]-(thiadiazol-4-yl)methanone
  • [4-(2,5-Dichlorophenyl)-2-methylpiperazin-1-yl]-(thiadiazol-3-yl)methanone

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the combination of the piperazine and thiadiazole moieties. This unique structure contributes to its distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.

Properties

IUPAC Name

[4-(2,5-dichlorophenyl)-2-methylpiperazin-1-yl]-(thiadiazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14Cl2N4OS/c1-9-8-19(12-6-10(15)2-3-11(12)16)4-5-20(9)14(21)13-7-17-18-22-13/h2-3,6-7,9H,4-5,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYJKQQJISVWEJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1C(=O)C2=CN=NS2)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14Cl2N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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